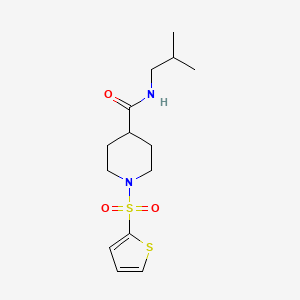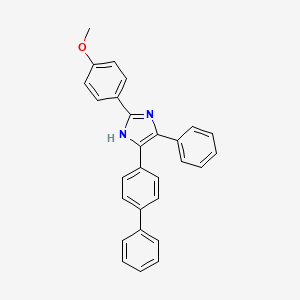![molecular formula C16H22N2O B4776120 1-[(4-methyl-1-piperidinyl)acetyl]indoline](/img/structure/B4776120.png)
1-[(4-methyl-1-piperidinyl)acetyl]indoline
Descripción general
Descripción
1-[(4-methyl-1-piperidinyl)acetyl]indoline, also known as MPAAI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has unique properties that make it a valuable tool for investigating various biological processes and mechanisms. In
Mecanismo De Acción
The mechanism of action of 1-[(4-methyl-1-piperidinyl)acetyl]indoline involves its ability to bind to specific targets in cells and tissues. It has been shown to bind to amyloid fibrils and GPCRs, which can lead to changes in cellular signaling pathways and biological processes. The exact mechanism of action of 1-[(4-methyl-1-piperidinyl)acetyl]indoline is still being investigated, but its unique properties make it a valuable tool for studying various biological processes.
Biochemical and Physiological Effects
1-[(4-methyl-1-piperidinyl)acetyl]indoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid fibrils, which may have potential therapeutic applications for neurodegenerative diseases. 1-[(4-methyl-1-piperidinyl)acetyl]indoline has also been shown to modulate the activity of GPCRs, which can lead to changes in cellular signaling pathways and biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-methyl-1-piperidinyl)acetyl]indoline is its unique properties that make it a valuable tool for studying various biological processes. It has a high affinity for specific targets, which allows for precise and accurate measurements. However, there are also limitations to using 1-[(4-methyl-1-piperidinyl)acetyl]indoline in lab experiments. It can be difficult to synthesize and purify, and its properties may not be suitable for all types of experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-[(4-methyl-1-piperidinyl)acetyl]indoline. One area of research is the development of new fluorescent probes for detecting amyloid fibrils and other protein aggregates. 1-[(4-methyl-1-piperidinyl)acetyl]indoline may also have potential applications in drug development, particularly for targeting GPCRs. Further research is needed to fully understand the mechanism of action of 1-[(4-methyl-1-piperidinyl)acetyl]indoline and its potential applications in various scientific research fields.
Conclusion
In conclusion, 1-[(4-methyl-1-piperidinyl)acetyl]indoline is a valuable tool for investigating various biological processes and mechanisms. Its unique properties make it a valuable tool for studying amyloid fibrils and GPCRs, and it has potential applications in drug development and other scientific research fields. Further research is needed to fully understand the mechanism of action of 1-[(4-methyl-1-piperidinyl)acetyl]indoline and its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
1-[(4-methyl-1-piperidinyl)acetyl]indoline has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(4-methyl-1-piperidinyl)acetyl]indoline has also been used as a tool for investigating the binding of ligands to G protein-coupled receptors (GPCRs), which are important targets for drug development.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13-6-9-17(10-7-13)12-16(19)18-11-8-14-4-2-3-5-15(14)18/h2-5,13H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEZAJMDQFYNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676406 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4776055.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4776062.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4776074.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4776086.png)
![2-(3-{2-[(4-ethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4776096.png)

![1-(1-adamantyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4776109.png)

![N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B4776132.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4776135.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4776145.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4776151.png)